molecular formula C18H24N2O4S3 B11260121 5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide

Cat. No.: B11260121
M. Wt: 428.6 g/mol
InChI Key: WVWIHCHUAVMGNZ-UHFFFAOYSA-N
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Description

5-ETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents . This compound features a unique structure combining a tetrahydroquinoline moiety with a thiophene sulfonamide group, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 5-ETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through a Pictet-Spengler reaction, where an aldehyde reacts with an amine in the presence of an acid catalyst . The thiophene sulfonamide group is then introduced via a sulfonation reaction, where thiophene is treated with a sulfonyl chloride in the presence of a base . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Mechanism of Action

The mechanism of action of 5-ETHYL-N-[1-(PROPANE-1-SULFONYL)-1,2,3,4-TETRAHYDROQUINOLIN-6-YL]THIOPHENE-2-SULFONAMIDE involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .

Comparison with Similar Compounds

Properties

Molecular Formula

C18H24N2O4S3

Molecular Weight

428.6 g/mol

IUPAC Name

5-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide

InChI

InChI=1S/C18H24N2O4S3/c1-3-12-26(21,22)20-11-5-6-14-13-15(7-9-17(14)20)19-27(23,24)18-10-8-16(4-2)25-18/h7-10,13,19H,3-6,11-12H2,1-2H3

InChI Key

WVWIHCHUAVMGNZ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC

Origin of Product

United States

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